N-[(1-Morpholin-4-ylcyclobutyl)methyl]furan-2-carboxamide
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Overview
Description
N-[(1-Morpholin-4-ylcyclobutyl)methyl]furan-2-carboxamide is a synthetic organic compound characterized by the presence of a morpholine ring, a cyclobutyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Morpholin-4-ylcyclobutyl)methyl]furan-2-carboxamide typically involves the following steps:
Formation of the cyclobutylmethylamine intermediate: This step involves the reaction of cyclobutanone with an amine to form the cyclobutylmethylamine.
Introduction of the morpholine ring: The cyclobutylmethylamine is then reacted with morpholine under suitable conditions to introduce the morpholine ring.
Coupling with furan-2-carboxylic acid: The final step involves the coupling of the morpholin-4-ylcyclobutylmethylamine with furan-2-carboxylic acid to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(1-Morpholin-4-ylcyclobutyl)methyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(1-Morpholin-4-ylcyclobutyl)methyl]furan-2-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a pharmaceutical agent, particularly in drug discovery and development.
Industry: The compound could be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[(1-Morpholin-4-ylcyclobutyl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in cellular function or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-[(1-Morpholin-4-ylcyclobutyl)methyl]-1-benzofuran-2-carboxamide: This compound is similar in structure but contains a benzofuran ring instead of a furan ring.
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: This compound features an indole ring in place of the morpholine and cyclobutyl groups.
Uniqueness
N-[(1-Morpholin-4-ylcyclobutyl)methyl]furan-2-carboxamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[(1-morpholin-4-ylcyclobutyl)methyl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c17-13(12-3-1-8-19-12)15-11-14(4-2-5-14)16-6-9-18-10-7-16/h1,3,8H,2,4-7,9-11H2,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQPUSJIJFIGKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNC(=O)C2=CC=CO2)N3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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